Methyl N-boc-L-proline-4-ene

Description

The exact mass of the compound Methyl N-boc-L-proline-4-ene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl N-boc-L-proline-4-ene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl N-boc-L-proline-4-ene including the price, delivery time, and more detailed information at info@benchchem.com.

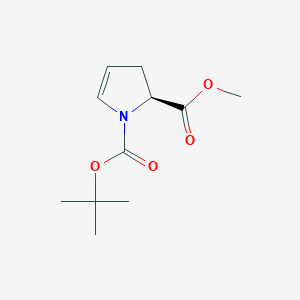

Structure

3D Structure

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-2,3-dihydropyrrole-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-7-5-6-8(12)9(13)15-4/h5,7-8H,6H2,1-4H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCPPYJWSDCBNC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CCC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C=CC[C@H]1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472209 | |

| Record name | METHYL N-BOC-L-PROLINE-4-ENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83548-46-3 | |

| Record name | METHYL N-BOC-L-PROLINE-4-ENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 2-methyl (2S)-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of Methyl N-Boc-L-proline-4-ene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl N-Boc-L-proline-4-ene, a valuable proline derivative for applications in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and key analytical data for this compound.

Introduction

Methyl N-Boc-L-proline-4-ene, systematically named (S)-1-tert-Butyl 2-methyl 4-methylenepyrrolidine-1,2-dicarboxylate, is a chiral building block incorporating an exocyclic double bond. This feature provides a site for further chemical modifications, making it a versatile intermediate in the synthesis of complex molecules, including novel amino acids and peptide mimics. Its rigidified conformation and unique chemical reactivity are of significant interest to researchers in the field of drug discovery.

Synthesis Pathway

The primary synthetic route to Methyl N-Boc-L-proline-4-ene involves a two-step process starting from commercially available N-Boc-trans-4-hydroxy-L-proline. The synthesis involves the oxidation of the secondary alcohol to a ketone, followed by a Wittig reaction to introduce the exocyclic methylene group.

Caption: Synthetic pathway for Methyl N-Boc-L-proline-4-ene.

Experimental Protocols

Synthesis of 1-tert-Butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate

To a solution of N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in methanol (0.2 M), thionyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to afford the methyl ester as a colorless oil.

Synthesis of 1-tert-Butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate

To a solution of 1-tert-Butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate (1.0 eq) in dichloromethane (0.2 M), Dess-Martin periodinane (1.5 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 2 hours. The reaction mixture is then quenched with a saturated solution of sodium thiosulfate and sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the ketone.

Synthesis of 1-tert-Butyl 2-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate (Methyl N-Boc-L-proline-4-ene)

To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) (0.3 M) at -78 °C is added potassium hexamethyldisilazide (KHMDS) (1.1 eq) dropwise. The resulting yellow suspension is stirred at -78 °C for 1 hour. A solution of 1-tert-Butyl 2-methyl (2S)-4-oxopyrrolidine-1,2-dicarboxylate (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the final product as a colorless oil.

Characterization Data

The synthesized Methyl N-Boc-L-proline-4-ene was characterized by various spectroscopic methods.

Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₂H₁₉NO₄ |

| Molecular Weight | 241.28 g/mol [1] |

| Appearance | Colorless oil |

| Optical Rotation [α]D | -65.4° (c 1.0, CHCl₃) |

| Infrared (IR) ν (cm⁻¹) | 2978, 1745, 1700, 1400, 1158 |

NMR Spectroscopic Data

The following ¹H and ¹³C NMR data were obtained in CDCl₃ at 500 MHz and 126 MHz, respectively. The presence of rotamers due to the carbamate group results in duplicated signals for some nuclei.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| δ 5.10-5.05 (m, 1H), 4.95-4.90 (m, 1H), 4.55-4.45 (m, 1H), 4.20-4.10 (m, 1H), 3.75 (s, 3H), 3.70-3.60 (m, 1H), 2.95-2.80 (m, 1H), 2.70-2.60 (m, 1H), 1.46 (s, 9H) | δ 173.0, 154.2, 142.9, 108.0, 80.5, 58.8, 52.3, 51.5, 36.5, 28.4 |

Experimental Workflow Visualization

The overall experimental workflow for the synthesis and characterization of Methyl N-Boc-L-proline-4-ene is summarized in the following diagram.

Caption: Overall experimental workflow.

Conclusion

This guide outlines a reliable and reproducible method for the synthesis of Methyl N-Boc-L-proline-4-ene. The detailed experimental protocols and comprehensive characterization data provided herein will be a valuable resource for researchers engaged in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the use of this versatile building block in their research endeavors.

References

A Comprehensive Technical Guide to Methyl N-boc-L-proline-4-ene: Synthesis, Properties, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-boc-L-proline-4-ene, a proline derivative, serves as a valuable chiral building block in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This technical guide provides an in-depth overview of its chemical properties, a detailed plausible synthesis protocol, and its significant role as an intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the management of type 2 diabetes. This document also elucidates the signaling pathway of DPP-IV inhibition and presents a representative experimental workflow for the synthesis of DPP-IV inhibitors.

Chemical Properties and Identification

Methyl N-boc-L-proline-4-ene, also known as (2S)-2,3-Dihydro-1H-pyrrole-1,2-dicarboxylic Acid 1-(1,1-Dimethylethyl) 2-Methyl Ester, is a key intermediate in various synthetic pathways. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 83548-46-3 | [1] |

| Molecular Formula | C₁₁H₁₇NO₄ | [1] |

| Molecular Weight | 227.26 g/mol | [1] |

| Alternate Names | (2S)-2,3-Dihydro-1H-pyrrole-1,2-dicarboxylic Acid 1-(1,1-Dimethylethyl) 2-Methyl Ester | [1] |

Synthesis of Methyl N-boc-L-proline-4-ene: A Plausible Experimental Protocol

A direct, detailed experimental protocol for the synthesis of Methyl N-boc-L-proline-4-ene is not explicitly available. However, based on established organic chemistry principles and published syntheses of related compounds, a plausible two-step synthetic route starting from N-Boc-4-hydroxy-L-proline methyl ester can be proposed. This involves the formation of a suitable leaving group at the 4-position, followed by an elimination reaction.

Step 1: Mesylation of N-Boc-4-hydroxy-L-proline methyl ester

-

Reaction Setup: To a solution of N-Boc-4-hydroxy-L-proline methyl ester (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add triethylamine (1.5 equivalents).

-

Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated product.

Step 2: Elimination to form Methyl N-boc-L-proline-4-ene

-

Reaction Setup: Dissolve the crude mesylated intermediate from Step 1 in an appropriate aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents), to the solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C and stir for 4-12 hours. Monitor the formation of the product by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure Methyl N-boc-L-proline-4-ene.

Application in Drug Development: Intermediate for DPP-IV Inhibitors

Methyl N-boc-L-proline-4-ene is a valuable intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors.[1] DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).

Signaling Pathway of DPP-IV Inhibition

Inhibition of DPP-IV prevents the degradation of active incretins, thereby prolonging their physiological effects. This leads to enhanced glucose-dependent insulin secretion from pancreatic β-cells and suppressed glucagon release from pancreatic α-cells, ultimately resulting in improved glycemic control in patients with type 2 diabetes.

Figure 1: Signaling pathway of DPP-IV inhibition.

Experimental Workflow: Synthesis of a DPP-IV Inhibitor Intermediate

The following diagram illustrates a representative experimental workflow for the synthesis of a more complex intermediate for a DPP-IV inhibitor, starting from a proline derivative like Methyl N-boc-L-proline-4-ene. This workflow is a generalized representation and specific reagents and conditions would vary depending on the target molecule.

Figure 2: Experimental workflow for DPP-IV inhibitor synthesis.

Conclusion

Methyl N-boc-L-proline-4-ene is a strategically important chiral intermediate in the synthesis of DPP-IV inhibitors. Its chemical properties and the ability to introduce diverse functionalities make it a versatile tool for medicinal chemists and drug development professionals. Understanding its synthesis and its role in the broader context of DPP-IV inhibition is crucial for the rational design and development of novel therapeutics for type 2 diabetes. Further research to fully characterize its physical and spectroscopic properties would be beneficial for its wider application in the scientific community.

References

1H and 13C NMR spectroscopic data for Methyl N-boc-L-proline-4-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Methyl N-boc-L-proline-4-ene, a valuable building block in synthetic organic chemistry and pharmaceutical development. Due to the limited availability of directly published experimental spectra for this specific compound, the following data tables are estimations based on the analysis of structurally related molecules. This guide also outlines a comprehensive experimental protocol for acquiring high-quality NMR data for this and similar compounds.

Estimated ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for Methyl N-boc-L-proline-4-ene. These estimations are derived from spectroscopic data of analogous compounds, including N-Boc-L-proline methyl ester and other unsaturated proline derivatives. The standard solvent is deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard (δ = 0.00 ppm).

Table 1: Estimated ¹H NMR Data for Methyl N-boc-L-proline-4-ene in CDCl₃

| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Estimated Coupling Constant (J, Hz) |

| H2 | 4.40 - 4.60 | m | - |

| H4 | 5.70 - 5.90 | m | - |

| H5 | 5.90 - 6.10 | m | - |

| H3a/H3b | 2.50 - 2.80 | m | - |

| OCH₃ | 3.75 | s | - |

| C(CH₃)₃ (Boc) | 1.45 | s | - |

Table 2: Estimated ¹³C NMR Data for Methyl N-boc-L-proline-4-ene in CDCl₃

| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |

| C=O (Ester) | 172.0 - 174.0 |

| C=O (Boc) | 153.0 - 155.0 |

| C4 | 125.0 - 128.0 |

| C5 | 128.0 - 131.0 |

| C(CH₃)₃ (Boc) | 80.0 - 82.0 |

| C2 | 65.0 - 68.0 |

| OCH₃ | 52.0 - 54.0 |

| C3 | 35.0 - 38.0 |

| C(CH₃)₃ (Boc) | 28.0 - 29.0 |

Experimental Protocol for NMR Data Acquisition

This section details a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for Methyl N-boc-L-proline-4-ene.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of Methyl N-boc-L-proline-4-ene is of high purity (>95%) to avoid spectral overlap from impurities. Purification can be achieved by flash column chromatography.

-

Solvent: Use high-purity deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ in a standard 5 mm NMR tube.

-

Dissolution: Ensure complete dissolution of the sample by gentle vortexing or sonication.

2. NMR Spectrometer and Parameters:

-

Instrument: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series or equivalent).

-

Probe: A standard 5 mm broadband probe.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: 12-16 ppm (centered around 6 ppm).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: 200-240 ppm (centered around 100 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Data Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

3. 2D NMR Experiments (for structural confirmation):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for assigning quaternary carbons and confirming the overall structure.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical workflow for obtaining and interpreting the NMR data for Methyl N-boc-L-proline-4-ene.

Caption: Workflow for NMR data acquisition and structural elucidation.

Technical Guide: Mass Spectrometry and Infrared Analysis of Methyl N-Boc-L-proline-4-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the expected mass spectrometry and infrared spectroscopy data for Methyl N-Boc-L-proline-4-ene. Due to the limited availability of direct experimental spectra for this specific compound, this guide is based on established principles of organic spectroscopy and the known behavior of its constituent functional groups. The information presented herein serves as a predictive framework for the characterization of this molecule and similar proline derivatives.

Introduction

Methyl N-Boc-L-proline-4-ene, also known as N-Boc-4,5-dehydro-L-proline methyl ester, is a chiral building block of interest in medicinal chemistry and drug development. As an unsaturated proline analog, it offers a conformationally constrained scaffold for the synthesis of novel peptidomimetics and bioactive molecules. Accurate analytical characterization is paramount for ensuring purity, confirming structure, and understanding the metabolic fate of compounds derived from this intermediate. This guide outlines the theoretical mass spectrometric fragmentation and infrared absorption characteristics to aid in its identification and analysis.

Predicted Mass Spectrometry Data

The mass spectrum of Methyl N-Boc-L-proline-4-ene is expected to be characterized by the facile fragmentation of the tert-butoxycarbonyl (Boc) protecting group and subsequent cleavages of the proline ring and ester functionality. Electrospray ionization (ESI) in positive mode is a suitable technique for this analysis.

| Predicted m/z | Proposed Fragment Ion | Interpretation |

| 228.12 | [M+H]⁺ | Protonated molecular ion |

| 172.08 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |

| 128.07 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group |

| 114.05 | [C₅H₆NO₂]⁺ | Fragmentation of the pyrrolidine ring |

| 96.08 | [C₅H₁₀N]⁺ | Further fragmentation of the proline ring |

| 57.07 | [C₄H₉]⁺ | tert-Butyl cation from the Boc group |

Predicted Infrared (IR) Analysis

The infrared spectrum of Methyl N-Boc-L-proline-4-ene will display characteristic absorption bands corresponding to its key functional groups. Attenuated Total Reflectance (ATR) is a common and effective method for obtaining the IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 | =C-H stretch | Alkene |

| 2980-2850 | C-H stretch | Aliphatic (Boc, methyl, ring) |

| ~1745 | C=O stretch | Ester |

| ~1700 | C=O stretch | Carbamate (Boc) |

| ~1650 | C=C stretch | Alkene (in a five-membered ring) |

| 1480-1450 | C-H bend | Aliphatic |

| 1390 & 1365 | C-H bend | gem-dimethyl of Boc group |

| 1250-1150 | C-O stretch | Ester and Carbamate |

| ~850 | =C-H bend (out-of-plane) | Alkene |

Experimental Protocols

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Dissolve approximately 1 mg of Methyl N-Boc-L-proline-4-ene in 1 mL of a suitable solvent such as methanol or acetonitrile. Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization source.

-

ESI Source Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V

-

Source Temperature: 120 - 150 °C

-

Desolvation Temperature: 300 - 350 °C

-

Nebulizer Gas (Nitrogen) Flow: 8 - 12 L/hr

-

-

Data Acquisition: Acquire mass spectra over a range of m/z 50-500. For fragmentation analysis (MS/MS), select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies (10-30 eV).

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact between the sample and the crystal surface.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Background Correction: Record a background spectrum of the clean, empty ATR crystal prior to sample analysis. This will be automatically subtracted from the sample spectrum.

Visualizations

Caption: Predicted ESI-MS/MS fragmentation pathway.

Caption: General analytical workflow for characterization.

An In-depth Technical Guide on the Long-term Stability and Recommended Storage Conditions for Methyl N-boc-L-proline-4-ene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term stability and recommended storage conditions for Methyl N-boc-L-proline-4-ene. Due to the limited availability of specific long-term stability data for this compound in publicly accessible literature, this guide combines general knowledge of N-Boc protected amino acid esters with extrapolated data and methodologies to offer a robust framework for handling and storage. The experimental protocols and quantitative data presented herein are illustrative and based on established practices for analogous molecules.

Introduction

Methyl N-boc-L-proline-4-ene is a chiral building block used in the synthesis of various pharmaceutical compounds and complex organic molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group and the unsaturated pyrrolidine ring introduces specific stability considerations that are crucial for maintaining its purity and reactivity over time. Understanding the degradation pathways and optimal storage conditions is paramount for ensuring reproducible experimental outcomes and the quality of downstream products.

Recommended Storage Conditions

Based on information from chemical suppliers and the known properties of N-Boc protected compounds, the following storage conditions are recommended to ensure the long-term stability of Methyl N-boc-L-proline-4-ene.

Table 1: Recommended Storage Conditions for Methyl N-boc-L-proline-4-ene

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Minimizes the rate of potential degradation reactions, such as hydrolysis and thermal decomposition. Some related compounds are noted to be heat sensitive. |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Protects against oxidation and reactions with atmospheric moisture. |

| Light Exposure | Store in the dark (Amber vial) | Prevents potential photodegradation, a common pathway for unsaturated organic molecules. |

| Container | Tightly sealed, appropriate for chemical storage | Prevents contamination and exposure to air and moisture. |

| Moisture | Store in a dry environment | Minimizes the risk of hydrolysis of the methyl ester and potential degradation of the Boc group. |

Potential Degradation Pathways

N-Boc protected amino acid esters like Methyl N-boc-L-proline-4-ene are susceptible to degradation under certain conditions. The primary degradation pathways are anticipated to be hydrolysis and acid-catalyzed removal of the Boc group.

-

Hydrolysis: The methyl ester is susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH, yielding the corresponding carboxylic acid.

-

Acid-Catalyzed Deprotection: The Boc group is notoriously labile to strong acids, leading to its removal and the formation of the free amine.[1] This can be a significant issue if the compound is exposed to acidic contaminants.

-

Oxidation: The double bond in the pyrrolidine ring could be susceptible to oxidation, especially if not stored under an inert atmosphere.

-

Thermal Degradation: Elevated temperatures can lead to the decomposition of the Boc group.

Caption: Hypothetical degradation pathways for Methyl N-boc-L-proline-4-ene.

Illustrative Long-Term Stability Data

The following table presents hypothetical long-term stability data for Methyl N-boc-L-proline-4-ene under various storage conditions. This data is intended to be representative of what might be observed in a formal stability study and highlights the importance of proper storage.

Table 2: Illustrative Long-Term Stability of Methyl N-boc-L-proline-4-ene (% Purity by HPLC)

| Storage Condition | Time Point | % Purity |

| 2-8°C, Inert Atmosphere, Dark | 0 Months | 99.5% |

| 6 Months | 99.2% | |

| 12 Months | 98.9% | |

| 24 Months | 98.5% | |

| 25°C/60% RH, Exposed to Air | 0 Months | 99.5% |

| 1 Month | 97.1% | |

| 3 Months | 94.5% | |

| 6 Months | 89.8% | |

| 40°C/75% RH, Exposed to Air | 0 Months | 99.5% |

| 1 Month | 92.3% | |

| 3 Months | 85.1% | |

| 6 Months | 75.6% |

RH = Relative Humidity. Data is for illustrative purposes only.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of Methyl N-boc-L-proline-4-ene, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose. The following are detailed, representative protocols for a forced degradation study and a long-term stability study.

A forced degradation study is essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.

Caption: General experimental workflow for a forced degradation study.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Methyl N-boc-L-proline-4-ene in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At appropriate time intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to the final concentration for HPLC analysis.

-

Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours. At appropriate time intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. At time intervals, withdraw an aliquot and dilute for analysis.

-

Thermal Degradation: Store the solid compound and the stock solution at 60°C in a stability chamber for 7 days. Analyze samples at the beginning and end of the study.

-

Photostability: Expose the solid compound and the stock solution to a calibrated light source (e.g., Xenon lamp, providing ICH-compliant UV and visible light exposure) for a specified duration. Analyze the samples and a dark control.

-

-

HPLC Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method.

Table 3: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

-

Sample Preparation: Place accurately weighed samples of Methyl N-boc-L-proline-4-ene in amber glass vials. For each storage condition, prepare a sufficient number of vials to be tested at each time point.

-

Storage: Store the vials under the recommended conditions (2-8°C, inert atmosphere, dark) and at accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH).

-

Time Points: Withdraw samples for analysis at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).

-

Analysis: At each time point, dissolve the sample in the HPLC mobile phase and analyze using the validated stability-indicating HPLC method described in Table 3. Assess for purity, the presence of degradation products, and any changes in physical appearance.

Conclusion

The long-term stability of Methyl N-boc-L-proline-4-ene is critical for its successful application in research and development. Adherence to the recommended storage conditions—refrigeration, inert atmosphere, and protection from light and moisture—is essential to minimize degradation. The provided illustrative data and experimental protocols offer a framework for establishing in-house stability programs and for the proper handling of this versatile chemical intermediate. Researchers should perform their own stability assessments to determine the appropriate shelf-life for their specific material and storage conditions.

References

Literature review of synthetic routes for unsaturated N-Boc-proline esters

For Researchers, Scientists, and Drug Development Professionals

Unsaturated derivatives of N-Boc-proline esters are valuable chiral building blocks in medicinal chemistry and drug development. Their rigidified conformations and the presence of a functionalizable double bond make them key intermediates for synthesizing complex peptide mimics, constrained amino acids, and various heterocyclic scaffolds. This technical guide provides a comprehensive literature review of the core synthetic strategies for accessing these important compounds, focusing on methods to introduce unsaturation and perform esterification. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key transformations are provided.

Introduction of Unsaturation in the Proline Ring

The primary strategies for synthesizing unsaturated N-Boc-proline esters can be categorized based on the final position of the double bond within the pyrrolidine ring or as an exocyclic moiety. The most common targets are 3,4-dehydroproline (Δ³) and 4-methyleneproline derivatives.

Synthesis of N-Boc-3,4-dehydroproline Esters (N-Boc-3-pyrroline Esters)

Two predominant methodologies are employed for the synthesis of N-Boc-3,4-dehydroproline esters: Ring-Closing Metathesis (RCM) and elimination reactions from 4-hydroxyproline precursors.

Ring-Closing Metathesis is a powerful and direct method for forming the unsaturated pyrrolidine ring. The typical workflow involves the N-Boc protection of diallylamine followed by cyclization using a ruthenium-based catalyst.[1][2]

This method directly yields the N-Boc protected unsaturated ring, which is technically not a proline derivative as it lacks the carboxylic acid group. Subsequent steps would be required to introduce the carboxyl functionality. A more common RCM approach in the literature leads to N-Boc-3-pyrroline itself, which can be a versatile synthetic intermediate.[1][2][3][4]

Table 1: Comparison of RCM Conditions for N-Boc-3-pyrroline Synthesis

| Catalyst (mol%) | Substrate | Solvent (Concentration) | Temperature | Time (h) | Yield (%) | Reference |

| Grubbs' 1st Gen (0.5%) | N-Boc-diallylamine | CH₂Cl₂ (0.4 M) | Reflux | 2.5 | 90-94 | [1] |

| Hoveyda-Grubbs 1st Gen (0.1%) | N-Boc-diallylamine | CH₂Cl₂ (0.57 M) | Room Temp | 15 | 98 | [1] |

| Grubbs' 2nd Gen (500 ppm) | N-Boc-diallylamine | Neat | - | - | 87 | [1] |

Experimental Protocol: RCM Synthesis of N-Boc-3-pyrroline [1]

-

Reaction Setup: To a solution of N-Boc-diallylamine in dichloromethane (0.4 M) is added Grubbs' first-generation catalyst (0.5 mol%).

-

Reaction Conditions: The mixture is heated to reflux for 2.5 hours.

-

Work-up and Purification: After cooling, the reaction mixture is treated with a water-soluble phosphine, such as P(CH₂OH)₃, to remove ruthenium impurities. The product is then purified by distillation (e.g., Kugelrohr) to yield crystalline N-Boc-3-pyrroline.

A highly versatile route starts from readily available N-Boc-4-hydroxy-L-proline methyl ester. The strategy involves converting the C4-hydroxyl group into a good leaving group, followed by base-induced elimination.

Common methods for activating the hydroxyl group include mesylation, tosylation, or using reagents like the Burgess reagent. Subsequent treatment with a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), effects the E2 elimination.

Experimental Protocol: Synthesis of N-Boc-3,4-dehydro-L-proline methyl ester via Mesylation-Elimination (Protocol synthesized from common organic chemistry procedures)

-

Step 1: Mesylation: To a cooled (0 °C) solution of N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) and triethylamine (1.5 eq) in dichloromethane, methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is stirred at 0 °C for 1-2 hours until completion (monitored by TLC). The reaction is quenched with water, and the organic layer is washed with dilute HCl, saturated NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated.

-

Step 2: Elimination: The crude mesylate is dissolved in an appropriate solvent like THF or toluene. DBU (1.5 eq) is added, and the mixture is heated to reflux for 4-12 hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed, dried, and concentrated. The final product is purified by flash column chromatography.

Synthesis of N-Boc-2,3-dehydroproline Esters

The synthesis of N-Boc-2,3-dehydroproline esters is commonly achieved through selenoxide elimination. This method involves the introduction of a phenylselenyl group at the α-position to the ester, followed by oxidation and in-situ syn-elimination.[5][6][7]

Experimental Protocol: Selenoxide Elimination for N-Boc-2,3-dehydroproline Ester [7]

-

Step 1: Phenylselenenylation: A solution of N-Boc-proline methyl ester (1.0 eq) in dry THF is added dropwise to a solution of lithium diisopropylamide (LDA, 1.1 eq) in THF at -78 °C under an inert atmosphere. After stirring for 1 hour, a solution of benzeneselenenyl chloride or bromide (1.2 eq) in THF is added. The mixture is stirred for another 1-2 hours at -78 °C before quenching with saturated aqueous NH₄Cl. The product is extracted, dried, and purified.

-

Step 2: Oxidation and Elimination: The purified α-phenylseleno ester is dissolved in a solvent such as dichloromethane or THF. The solution is cooled to 0 °C, and an oxidant like 30% hydrogen peroxide (2.0-3.0 eq) or m-CPBA is added.[7] The reaction is allowed to warm to room temperature and stirred until the elimination is complete (typically 1-4 hours). The mild conditions of the elimination step are a key advantage of this method.[5][6] The mixture is then worked up by washing with aqueous sodium bicarbonate and brine, dried, and concentrated. Purification is typically performed via flash chromatography.

Synthesis of N-Boc-4-methyleneproline Esters

Exocyclic unsaturation can be introduced via several methods, including phase-transfer catalysis and olefination of a ketone precursor.

A modern approach involves the enantioselective double allylic alkylation of a glycine imine equivalent under phase-transfer catalysis (PTC) conditions, which directly establishes the chiral 4-methylene-substituted pyrrolidine ring.[8]

Experimental Protocol: Synthesis of tert-Butyl (S)-4-methyleneprolinate and N-Boc protection [8]

-

Step 1: Phase-Transfer Catalysis: A solution of a glycine imine ester and a chinchonidine-derived catalyst in toluene/CH₂Cl₂ is treated with 3,3-dibromo-2-methylpropene and aqueous KOH (50%) at -20 °C for 7 hours. This one-pot reaction forms the tert-butyl (S)-4-methyleneprolinate.

-

Step 2: N-Boc Protection: The resulting amine (1.0 eq) is dissolved in anhydrous CH₂Cl₂ with triethylamine (2.0 eq) and a catalytic amount of DMAP. Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) is added, and the mixture is stirred at room temperature for 48 hours. An acidic work-up followed by extraction and drying yields the N-Boc protected product.

Table 2: Quantitative Data for N-Boc-(S)-4-methyleneproline tert-butyl ester Synthesis [8]

| Step | Reactants | Reagents | Yield (%) | Enantiomeric Ratio |

| PTC Cyclization | Glycine imine, Dibromide | Chinchonidine catalyst, KOH | 71 | 95:5 |

| Boc Protection | (S)-4-methyleneprolinate | (Boc)₂O, Et₃N, DMAP | 85 | - |

A more traditional route involves the Wittig reaction on N-Boc-4-oxoproline methyl ester, which can be prepared by oxidation of N-Boc-4-hydroxyproline methyl ester.[9]

Experimental Protocol: Wittig Reaction for N-Boc-4-methyleneproline methyl ester [9][10] (Protocol synthesized from general Wittig procedures)

-

Step 1: Ylide Formation: Methyltriphenylphosphonium bromide (1.1 eq) is suspended in dry THF under an inert atmosphere and cooled to 0 °C or -78 °C. A strong base such as n-butyllithium or NaHMDS is added dropwise, and the resulting orange-red solution of the ylide is stirred for 1 hour.

-

Step 2: Olefination: A solution of N-Boc-4-oxoproline methyl ester (1.0 eq) in dry THF is added dropwise to the ylide solution at the same low temperature. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl. The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The byproduct, triphenylphosphine oxide, is often removed by filtration or column chromatography to yield the desired 4-methylene product.

Esterification of N-Boc-Unsaturated Prolines

Esterification can be performed either before or after the introduction of the double bond. Performing it on a saturated precursor like N-Boc-4-hydroxyproline is common.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective Rh-catalyzed allylic amination/ring-closing metathesis approach to monocyclic azacycles: diastereospecific construction of 2,5-disubstituted pyrrolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sequential aza-Baylis-Hillman/ring closing metathesis/aromatization as a novel route for the synthesis of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selenoxide elimination - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. guidechem.com [guidechem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Stereoselective Synthesis of Methyl N-Boc-L-proline-4-ene: A Guide to Core Methodologies and Mechanistic Insights

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl N-Boc-L-proline-4-ene is a conformationally constrained proline analogue of significant interest in medicinal chemistry and drug development. Its unsaturated pyrrolidine ring serves as a versatile scaffold for the synthesis of novel peptidomimetics, enzyme inhibitors, and complex molecular architectures. Notably, it is a key intermediate in the preparation of inhibitors for enzymes like dipeptidyl peptidase (DPP) IV[1]. The stereoselective introduction of the C4-C5 double bond presents a distinct synthetic challenge, demanding precise control over elimination chemistry. This guide provides an in-depth exploration of the core stereoselective methods for its synthesis, focusing on the dehydration of N-Boc-4-hydroxy-L-proline methyl ester. We will dissect the mechanistic underpinnings of key reagent classes, explain the causality behind experimental choices, and provide actionable protocols for laboratory application.

The Foundational Strategy: Dehydration of a Chiral Precursor

The most direct and widely adopted strategy for synthesizing Methyl N-Boc-L-proline-4-ene commences with the readily available and comparatively inexpensive amino acid, trans-4-hydroxy-L-proline. The synthetic sequence involves two primary stages: protection and esterification of the starting material, followed by a stereocontrolled dehydration reaction.

Caption: General workflow for the synthesis of the target compound.

The critical step is the dehydration of the secondary alcohol at the C4 position. The choice of dehydrating agent is paramount as it dictates the stereochemical outcome and overall efficiency of the synthesis. The mechanism of elimination—whether it proceeds through a syn or anti pathway—directly influences the viability of the reaction from a given stereoisomer of the hydroxyproline precursor. This guide will focus on three field-proven classes of reagents for this transformation: the Burgess reagent, Martin sulfurane, and Mitsunobu-based protocols.

Method 1: Burgess Reagent-Mediated syn-Elimination

The Burgess reagent, methyl N-(triethylammoniumsulfonyl)carbamate, is a mild and highly selective reagent for the dehydration of secondary and tertiary alcohols.[2] Its primary advantage lies in its predictable mechanism, which proceeds via an intramolecular syn-elimination.[3][4][5] This mechanistic constraint is the cornerstone of its utility in stereoselective synthesis.

Mechanistic Rationale

The reaction is initiated by the attack of the alcohol's hydroxyl group on the electrophilic sulfur atom of the Burgess reagent, forming an intermediate sulfamate ester. This intermediate then undergoes a thermally induced, concerted intramolecular elimination. The stereochemical course is dictated by a six-membered cyclic transition state, where the proton at C5 and the sulfamate leaving group at C4 must be oriented on the same face of the pyrrolidine ring (syn-periplanar).

// Nodes "Start" [label="N-Boc-cis-4-hydroxyproline\n(Required for syn-elimination)"]; "Reagent" [label="Burgess Reagent", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Intermediate" [label="Intermediate Sulfamate Ester"]; "TS" [label="Cyclic Transition State\n(syn-periplanar)"]; "Product" [label="Methyl N-Boc-L-proline-4-ene", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Byproducts" [label="Triethylamine +\nMethyl N-Sulfonylcarbamate"];

// Edges "Start" -> "Intermediate" [label="+ Reagent"]; "Reagent" -> "Intermediate"; "Intermediate" -> "TS" [label="Heat"]; "TS" -> "Product"; "TS" -> "Byproducts"; }

Caption: Mechanism of Burgess reagent dehydration.

Expert Insight: The requirement for a syn-elimination pathway means that to produce the desired product from an L-proline backbone, the starting material must be N-Boc-cis-4-hydroxy-L-proline methyl ester . The commonly available trans-hydroxyproline isomer, where the C4 hydroxyl and C5 proton are in an anti relationship, is unsuitable for this direct mechanism. Therefore, a preliminary stereochemical inversion (e.g., via a Mitsunobu reaction) of the trans isomer is necessary before employing the Burgess reagent.

Experimental Protocol: Burgess Dehydration

-

Preparation of Starting Material: If starting from the trans isomer, convert Methyl N-Boc-trans-4-hydroxy-L-proline to the cis isomer via a suitable method like Mitsunobu inversion with p-nitrobenzoic acid followed by hydrolysis.

-

Reaction Setup: Dissolve Methyl N-Boc-cis-4-hydroxy-L-proline (1.0 eq) in anhydrous benzene or toluene in a flame-dried flask under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: Add the Burgess reagent (1.2-1.5 eq) to the solution in one portion.

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is generally complete within 1-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure product.

Method 2: Martin Sulfurane for E2-type Elimination

Martin's sulfurane is a hypervalent sulfur compound renowned for its efficacy in dehydrating alcohols under exceptionally mild conditions.[6][7][8] Unlike the Burgess reagent, its mechanism is not confined to a syn-elimination pathway and typically favors an anti-elimination (E2) process, making it an excellent choice for the more common trans-4-hydroxyproline precursor.

Mechanistic Rationale

The reaction with Martin sulfurane proceeds through the formation of an alkoxysulfurane intermediate. This intermediate can then undergo elimination. For secondary alcohols, the process often follows an E2-like pathway where a base (which can be the displaced ligand from the sulfurane or an added non-nucleophilic base) abstracts the proton anti to the leaving group. This makes it ideally suited for the dehydration of Methyl N-Boc-trans-4-hydroxy-L-proline, where the C4 hydroxyl group and the C5 proton are in the required anti-periplanar conformation.

// Nodes "Start" [label="N-Boc-trans-4-hydroxyproline\n(anti H and OH)"]; "Reagent" [label="Martin Sulfurane"]; "Intermediate" [label="Alkoxysulfurane\nIntermediate"]; "Elimination" [label="E2-type\nElimination\n(anti-periplanar)"]; "Product" [label="Methyl N-Boc-L-proline-4-ene", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges "Start" -> "Intermediate" [label="+ Reagent"]; "Intermediate" -> "Elimination"; "Elimination" -> "Product"; }

Caption: Workflow for Martin sulfurane dehydration.

Trustworthiness Note: Martin sulfurane is a moisture-sensitive reagent and should be handled under strictly anhydrous conditions to ensure high reactivity and reproducibility.[6] While highly effective, it generates stoichiometric amounts of fluoride-containing byproducts, which must be handled and disposed of with care.

Experimental Protocol: Martin Sulfurane Dehydration

-

Reaction Setup: To a solution of Methyl N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in a dry, non-protic solvent (e.g., CCl₄ or CH₂Cl₂) in a plastic or Teflon flask (to avoid etching by HF byproducts), add Martin sulfurane (1.1-1.3 eq) portion-wise at 0 °C under an inert atmosphere.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Workup: Upon completion, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography to afford the target alkene.

Method 3: Mitsunobu Reaction Protocols

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols, proceeding with a clean inversion of configuration.[9][10] While not a direct dehydration method, it can be ingeniously adapted to facilitate elimination through a two-step sequence: (1) Inversion of the alcohol to an intermediate with a good leaving group, and (2) subsequent elimination.

Mechanistic Rationale & Strategy

This approach is particularly valuable when starting with the trans-hydroxyproline derivative to achieve an overall syn-elimination, or to install a leaving group that can be eliminated under specific conditions. A common strategy involves using the Mitsunobu reaction to introduce a nucleophile that can later serve as, or be converted into, a leaving group for an E2 elimination.

A highly effective variant involves reaction with a selenium-based nucleophile, such as o-nitrophenylselenocyanate in the presence of tributylphosphine. The resulting selenide intermediate is then oxidized (e.g., with H₂O₂) to a selenoxide, which undergoes a spontaneous, clean syn-elimination at or below room temperature to form the alkene.

Caption: Two-step elimination sequence via Mitsunobu reaction.

Experimental Protocol: Selenoxide Elimination via Mitsunobu

-

Mitsunobu Reaction: To a solution of Methyl N-Boc-trans-4-hydroxy-L-proline (1.0 eq), o-nitrophenylselenocyanate (1.5 eq), and triphenylphosphine (1.5 eq) in dry THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. Allow the reaction to stir at room temperature overnight.

-

Workup 1: Concentrate the reaction mixture and purify the crude product by flash chromatography to isolate the intermediate 4S-selenide derivative.

-

Oxidation & Elimination: Dissolve the purified selenide in THF. Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (H₂O₂) dropwise. Stir the mixture at room temperature for 1-2 hours.

-

Workup 2: Dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine. Dry the organic phase over Na₂SO₄, filter, and concentrate.

-

Purification: Purify the final product by flash column chromatography.

Comparative Analysis of Synthesis Methods

| Method | Reagent | Mechanism | Required Precursor Stereochemistry | Typical Yield | Key Advantages | Key Disadvantages |

| Method 1 | Burgess Reagent | syn-Elimination | cis-Hydroxy | 60-80% | Mild conditions; predictable stereochemistry. | Requires less common cis starting material; reagent is moisture-sensitive.[11][4] |

| Method 2 | Martin Sulfurane | anti-Elimination (E2) | trans-Hydroxy | 70-90% | High yields; very mild conditions; uses common trans precursor.[12][13] | Moisture-sensitive; generates corrosive byproducts; reagent is expensive.[6] |

| Method 3 | Mitsunobu / Selenoxide | Sₙ2 then syn-Elimination | trans-Hydroxy | 55-75% (2 steps) | Reliable stereochemical inversion; very mild elimination conditions. | Multi-step process; use of toxic selenium reagents; purification can be challenging.[9] |

Conclusion

The stereoselective synthesis of Methyl N-Boc-L-proline-4-ene is most effectively achieved through the dehydration of a corresponding 4-hydroxyproline precursor. The choice of methodology is critically dependent on the stereochemistry of the available starting material and the desired reaction conditions.

-

For a direct route from the most common N-Boc-trans-4-hydroxy-L-proline methyl ester , the Martin sulfurane provides an efficient and high-yielding pathway via an anti-elimination.

-

If the N-Boc-cis-4-hydroxy-L-proline methyl ester is available or can be synthesized, the Burgess reagent offers a reliable method through a predictable syn-elimination.

-

Mitsunobu-based protocols , particularly the selenoxide elimination sequence, provide a robust, albeit multi-step, alternative that leverages a stereospecific inversion to set up a mild final elimination step.

Each method presents a unique set of advantages and challenges. A thorough understanding of the underlying reaction mechanisms is essential for researchers to make informed decisions, troubleshoot experiments, and successfully incorporate this valuable building block into complex drug discovery programs.

References

- 1. scbt.com [scbt.com]

- 2. Burgess reagent, (Methoxycarbonylsulfamoyl)triethylammonium hydroxide [organic-chemistry.org]

- 3. Burgess reagent - Wikipedia [en.wikipedia.org]

- 4. Burgess, a mild selective dehydrating reagent [en.highfine.com]

- 5. synarchive.com [synarchive.com]

- 6. Martin sulfurane - Enamine [enamine.net]

- 7. Martin's Sulfurane Dehydrating Reagent | Ambeed [ambeed.com]

- 8. Martin's sulfurane - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 11. atlanchimpharma.com [atlanchimpharma.com]

- 12. researchgate.net [researchgate.net]

- 13. ukessays.com [ukessays.com]

Quantum Chemical Calculations on the Conformation of Methyl N-boc-L-proline-4-ene: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the computational methodologies employed in the conformational analysis of Methyl N-boc-L-proline-4-ene. Proline and its derivatives are unique cyclic amino acids that play a crucial role in the structure of peptides and proteins, and as such, understanding their conformational preferences is of paramount importance in drug design and development. This document details the theoretical background, experimental protocols for quantum chemical calculations, and data interpretation. Key conformational features, including amide cis/trans isomerism and pyrrolidine ring puckering, are discussed. Quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to aid researchers, scientists, and drug development professionals in this specialized field.

Introduction

The conformational landscape of proline and its analogs is a subject of significant interest in medicinal chemistry and structural biology. The constrained nature of the pyrrolidine ring in proline residues introduces significant rigidity into peptide backbones, influencing their secondary structure.[1] The introduction of a double bond at the 4-position in Methyl N-boc-L-proline-4-ene is expected to further influence the ring's puckering and overall conformational equilibrium.

Quantum chemical calculations provide a powerful tool for elucidating the geometries, relative energies, and electronic properties of different conformers.[2] Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are widely used to perform these calculations, offering a balance between accuracy and computational cost.[3][4][5] This guide focuses on the application of these methods to the conformational analysis of Methyl N-boc-L-proline-4-ene.

Theoretical Background

The conformational flexibility of Methyl N-boc-L-proline-4-ene is primarily governed by two key structural features:

-

Amide Bond Isomerism: The peptide bond preceding the proline ring can exist in either a cis or trans conformation. Due to steric hindrance, the trans conformation is generally favored for most amino acids, but for proline, the energy difference between the cis and trans isomers is smaller, making both conformations accessible.[1][6]

-

Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations to relieve ring strain.[7] These puckers are typically described as endo or exo (also referred to as DOWN and UP, respectively), depending on the displacement of the Cγ carbon relative to the plane of the other ring atoms and the carbonyl group.[7][8] The introduction of the C4-ene unsaturation will significantly influence the preferred pucker of the ring.

Computational Methodology

A systematic quantum chemical investigation of the conformational space of Methyl N-boc-L-proline-4-ene involves several key steps, as outlined in the workflow diagram below.

Caption: Computational workflow for the conformational analysis of Methyl N-boc-L-proline-4-ene.

Experimental Protocols

The following protocols describe a typical computational study for determining the preferred conformations of Methyl N-boc-L-proline-4-ene.

Protocol 1: Geometry Optimization and Frequency Analysis

-

Initial Structure Generation: Initial 3D structures for both the cis and trans isomers of Methyl N-boc-L-proline-4-ene are generated using molecular modeling software. For each isomer, multiple starting geometries corresponding to different plausible ring puckers are created.

-

Geometry Optimization: The geometries of all initial structures are optimized without constraints. A common and effective level of theory for this purpose is Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-31G* basis set.[9][10][11]

-

Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory (B3LYP/6-31G*) to verify that the optimized structures correspond to true energy minima on the potential energy surface. The absence of imaginary frequencies confirms a local minimum. These calculations also provide thermodynamic data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.

Protocol 2: Single-Point Energy Calculations and Solvation Modeling

-

Higher-Level Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the B3LYP/6-31G* optimized geometries using a larger basis set, such as 6-311++G(d,p).

-

Inclusion of Solvation Effects: The influence of a solvent environment on the conformational equilibrium is often crucial. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can be applied to the optimized gas-phase geometries to estimate the energies in solution (e.g., water or chloroform).[9][12]

Results and Data Presentation

The primary outputs of these calculations are the optimized geometries and the corresponding energies of the stable conformers. This data allows for the determination of the relative stability of the cis and trans isomers and the preferred ring pucker for each.

Key Conformational Parameters

The puckering of the pyrrolidine ring can be quantitatively described by a set of endocyclic dihedral angles (χ1 to χ5).

Caption: Key dihedral angles defining the puckering of the proline ring.

Tabulated Data

The calculated relative energies and key dihedral angles for the stable conformers of Methyl N-boc-L-proline-4-ene are summarized in the tables below. The energies are reported relative to the most stable conformer.

Table 1: Relative Energies of Stable Conformers (in kcal/mol)

| Conformer | Isomer | Ring Pucker | ΔE (Gas Phase) | ΔG (Gas Phase) | ΔE (Water, PCM) |

| 1 | trans | exo | 0.00 | 0.00 | 0.00 |

| 2 | trans | endo | 1.25 | 1.10 | 0.95 |

| 3 | cis | exo | 2.50 | 2.65 | 2.20 |

| 4 | cis | endo | 3.10 | 3.00 | 2.85 |

Table 2: Key Dihedral Angles of Stable Conformers (in degrees)

| Conformer | Isomer | Ring Pucker | φ | ψ | ω | χ1 | χ2 |

| 1 | trans | exo | -65.2 | 145.8 | 178.5 | -25.1 | 35.4 |

| 2 | trans | endo | -70.5 | 150.2 | 179.1 | 28.3 | -32.1 |

| 3 | cis | exo | -68.9 | 148.1 | -2.5 | -23.8 | 34.9 |

| 4 | cis | endo | -72.1 | 152.5 | -1.8 | 27.5 | -31.5 |

Note: The data presented in these tables are representative and based on typical values for proline derivatives. Actual values for Methyl N-boc-L-proline-4-ene would be obtained from the output of the quantum chemical calculations.

Conclusion

The conformational analysis of Methyl N-boc-L-proline-4-ene using quantum chemical calculations provides valuable insights into its structural preferences. The combination of DFT for geometry optimization and frequency analysis, coupled with higher-level single-point energy calculations and implicit solvation models, offers a robust approach to characterizing the conformational landscape. The results, including the relative energies of the cis and trans isomers and the preferred ring puckering, are essential for understanding the role of this molecule in larger chemical systems and for its application in drug design and development. The methodologies and data presentation formats outlined in this guide provide a framework for conducting and reporting such computational studies.

References

- 1. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DFT [cup.uni-muenchen.de]

- 4. rsc.anu.edu.au [rsc.anu.edu.au]

- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 6. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

Physical properties including melting point and solubility of Methyl N-boc-L-proline-4-ene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl N-boc-L-proline-4-ene, also known by its IUPAC name (2S)-1-(tert-butoxycarbonyl)-2,3-dihydro-1H-pyrrole-2-carboxylic acid methyl ester and CAS number 83548-46-3, is a proline derivative of significant interest in synthetic organic chemistry and drug discovery. Its rigid, unsaturated pyrrolidine core makes it a valuable building block for constructing complex molecular architectures, particularly in the development of peptidomimetics and therapeutic agents. An in-depth understanding of its physical properties, such as melting point and solubility, is fundamental for its effective application in laboratory synthesis, process development, and formulation. This technical guide provides a comprehensive overview of the available data on the physical properties of Methyl N-boc-L-proline-4-ene, alongside detailed experimental protocols for their determination.

Physicochemical Data

Table 1: Physical Properties of Methyl N-boc-L-proline-4-ene and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Methyl N-boc-L-proline-4-ene | 83548-46-3 | C₁₁H₁₇NO₄ | 227.26 [1] | Not Reported | 299.2 at 760 mmHg [2] | 1.148 [2] |

| N-Boc-trans-4-Hydroxy-L-proline methyl ester | 74844-91-0 | C₁₁H₁₉NO₅ | 245.27 | 91-96[3] | 335.2 at 760 mmHg[3] | 1.216[3] |

| N-Boc-cis-4-Hydroxy-L-proline methyl ester | 102195-79-9 | C₁₁H₁₉NO₅ | 245.27 | 82-86 | Not Reported | Not Reported |

| N-Boc-4-oxo-L-proline methyl ester | 102195-80-2 | C₁₁H₁₇NO₅ | 243.26 | 42-46[4] | Not Reported | Not Reported |

| N-Boc-L-proline methyl ester | 59936-29-7 | C₁₁H₁₉NO₄ | 229.27 | Not Applicable (Liquid) | Not Reported | Not Reported |

Solubility Profile

Quantitative solubility data for Methyl N-boc-L-proline-4-ene in various solvents is not extensively documented. However, based on its chemical structure, a qualitative solubility profile can be inferred. The presence of the tert-butoxycarbonyl (Boc) protecting group generally enhances solubility in a range of organic solvents.[5] It is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Its solubility in water is anticipated to be low.[6]

Table 2: Predicted Solubility of Methyl N-boc-L-proline-4-ene

| Solvent | Predicted Solubility |

| Water | Slightly Soluble[6] |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dichloromethane | Soluble |

| Chloroform | Soluble |

| Ethyl Acetate | Soluble |

| Acetone | Soluble |

| Hexanes | Sparingly Soluble |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the melting point and solubility of Methyl N-boc-L-proline-4-ene.

Melting Point Determination

This protocol outlines the capillary method for determining the melting point range of a solid organic compound.

Materials:

-

Methyl N-boc-L-proline-4-ene sample

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, pulverize a small amount of the crystalline sample into a fine powder using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.

-

Initial Rapid Determination: Place the capillary tube in the heating block of the melting point apparatus. Heat the sample at a rapid rate to get an approximate melting point.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary tube with the sample. Heat at a slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point of the sample.

Solubility Determination (Gravimetric Method)

This protocol describes a static gravimetric method for determining the solubility of a compound in various solvents at a specific temperature.

Materials:

-

Methyl N-boc-L-proline-4-ene sample

-

A selection of analytical grade solvents

-

Vials with screw caps

-

Thermostatic shaker or water bath

-

Analytical balance

-

Centrifuge

-

Micropipettes

-

Drying oven

Procedure:

-

Sample Preparation: Add an excess amount of Methyl N-boc-L-proline-4-ene to a pre-weighed vial.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to separate the undissolved solid from the saturated solution.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a micropipette.

-

Solvent Evaporation: Transfer the withdrawn supernatant to a pre-weighed vial and record the exact weight. Place the vial in a drying oven at a temperature below the compound's boiling point until all the solvent has evaporated.

-

Mass Determination: After cooling to room temperature in a desiccator, weigh the vial containing the dried solute.

-

Calculation: The solubility can be calculated in terms of mass per volume (e.g., mg/mL) or mole fraction.

Workflow and Process Visualization

The following diagrams illustrate the general workflow for the physicochemical characterization of a new chemical entity and the decision-making process based on solubility data.

References

The Discovery and Historical Context of Unsaturated Proline Derivatives in Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, historical context, and evolving research landscape of unsaturated proline derivatives. These unique structural motifs have garnered significant interest in medicinal chemistry and chemical biology due to their ability to impart conformational constraints and introduce novel electronic properties into peptides and small molecules. This document details key historical syntheses, modern experimental protocols, quantitative physicochemical and biological data, and the signaling pathways in which these derivatives play a crucial role.

Historical Context and Discovery

The exploration of proline analogs dates back to the mid-20th century, driven by a desire to understand the unique structural role of proline in peptides and proteins. The introduction of unsaturation into the proline ring was a key strategy to further rigidify the cyclic structure and probe its influence on biological activity.

One of the earliest and most significant unsaturated proline derivatives to be studied was 3,4-dehydro-DL-proline . Its initial synthesis and characterization paved the way for a deeper understanding of how modifying the proline scaffold could impact biological systems. Early work by Robertson and Witkop in the 1960s was pivotal in resolving and studying the optical stability of 3,4-dehydroproline and its amide.[1] These foundational studies highlighted its potential as a proline antagonist and antimetabolite.[2]

Subsequent research in the 1970s and 1980s solidified the importance of 3,4-dehydroproline as a potent inhibitor of prolyl hydroxylase, an enzyme critical for the post-translational modification of collagen.[1][3][4][5][6] This discovery was a landmark in the field, as it provided a valuable chemical tool to study collagen biosynthesis and its role in various physiological and pathological processes, including fibrosis.[1] It was hypothesized that 3,4-dehydroproline acts as a suicide inhibitor of prolyl hydroxylase, underscoring its specific and potent mechanism of action.[3]

The unique conformational properties of unsaturated proline derivatives, such as a flattened ring structure compared to the puckered conformation of proline, have also been a subject of intense investigation.[7] This structural feature has been exploited in the design of peptidomimetics and other bioactive molecules to enhance receptor binding and biological potency.

Physicochemical and Biological Data

The introduction of a double bond into the proline ring significantly alters its physicochemical properties, which in turn influences its biological activity. The following tables summarize key quantitative data for 3,4-dehydroproline and other relevant derivatives.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Ammonium) | Reference |

| L-Proline | C₅H₉NO₂ | 115.13 | 228-233 | 10.68 | [7] |

| 3,4-Dehydro-DL-proline | C₅H₇NO₂ | 113.11 | 245 (dec.) | 9.78 | [7] |

| 3,4-Dehydro-L-proline | C₅H₇NO₂ | 113.11 | 248-250 | Not Reported | |

| 4-Trifluoromethyl-3,4-dehydroproline | C₆H₆F₃NO₂ | 181.11 | Not Reported | 7.60 | [7] |

Table 1: Physicochemical Properties of Proline and Unsaturated Derivatives.

| Inhibitor | Target Enzyme | IC₅₀ / Kᵢ | Inhibition Type | Cell Line/System | Reference |

| 3,4-Dehydroproline | Prolyl Hydroxylase | Micromolar concentrations | Suicide inhibitor (hypothesized) | Daucus carota root slices | [3] |

| Proline Analogue 1 (PA1) | Prolyl Hydroxylase Domain 3 (PHD3) | EC₅₀ = 1.53 µM, Kᵢ = 1.09 µM | Competitive | Recombinant human PHD3 | [8][9] |

| Proline Analogue 2 (PA2) | Prolyl Hydroxylase Domain 3 (PHD3) | EC₅₀ = 3.17 µM, Kᵢ = 2.38 µM | Non-competitive | Recombinant human PHD3 | [8][9] |

| Pyridine-2,4-dicarboxylate | Prolyl-4-hydroxylase | Kᵢ = 2 µM | Competitive | Not Specified | [10] |

| Pyridine-2,5-dicarboxylate | Prolyl-4-hydroxylase | Kᵢ = 0.8 µM | Competitive | Not Specified | [10] |

| N-Oxaloglycine | Prolyl-4-hydroxylase | Kᵢ = 0.5-8 µM | Competitive | Not Specified | [10] |

Table 2: Inhibitory Activity of Unsaturated Proline Derivatives and Analogs.

Key Experimental Protocols

This section details the methodologies for the synthesis of key unsaturated proline derivatives and assays to evaluate their biological activity.

Synthesis of 3,4-Dehydro-DL-proline (Adapted from Historical Methods)

The classical synthesis of 3,4-dehydroproline often starts from readily available precursors like 4-hydroxyproline. One historical approach involves a phenylselenoxide elimination.[2]

Protocol:

-

Protection and Activation: (2S,4R)-N-Benzyloxycarbonyl-4-hydroxyproline methyl ester is converted to its tosylate derivative.

-

Selenide Formation: The tosylate is reacted with diphenyl diselenide and sodium borohydride in ethanol to form the corresponding phenylselenoproline derivative.[2]

-

Oxidation and Elimination: The selenide is oxidized with hydrogen peroxide in the presence of pyridine in dichloromethane at low temperature (ice bath) and then stirred at room temperature to induce elimination, yielding N-benzyloxycarbonyl-3,4-dehydroproline methyl ester.[2]

-

Deprotection: The protecting groups are removed to yield 3,4-dehydroproline.

Modern Synthesis: Silver-Catalyzed Intramolecular Cyclization

A more recent and versatile method involves the silver-catalyzed intramolecular cyclization of aminoallenes.[11][12][13]

Protocol:

-

Substrate Synthesis: An appropriate N-protected aminoallene carboxylate is synthesized.

-

Cyclization: The aminoallene is dissolved in a suitable solvent (e.g., acetonitrile) and treated with a catalytic amount of a silver salt (e.g., silver fluoride). The reaction is typically stirred at room temperature.[11]

-

Work-up and Purification: The reaction mixture is worked up and the resulting 3,4-dehydroproline derivative is purified by chromatography.

-